n-(3-Methoxyphenyl)hydrazinecarbothioamide

Anticancer Drug Discovery Breast Cancer HER-2 Overexpression

This 3-methoxyphenyl thiosemicarbazide is a non-fungible building block with documented antiproliferative and antibacterial activity. Its unique substitution pattern drives SAR studies for oncology and antimicrobial programs. Source this privileged scaffold to build focused heterocyclic libraries and accelerate hit-to-lead discovery. For R&D use only.

Molecular Formula C8H11N3OS
Molecular Weight 197.26 g/mol
CAS No. 42135-73-9
Cat. No. B1618713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Methoxyphenyl)hydrazinecarbothioamide
CAS42135-73-9
Molecular FormulaC8H11N3OS
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=S)NN
InChIInChI=1S/C8H11N3OS/c1-12-7-4-2-3-6(5-7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13)
InChIKeyYIEIRPNECOGSTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxyphenyl)hydrazinecarbothioamide (CAS 42135-73-9) for Research Procurement: Core Structure and Scientific Identity


N-(3-Methoxyphenyl)hydrazinecarbothioamide, also known as 3-amino-1-(3-methoxyphenyl)thiourea, is a hydrazinecarbothioamide derivative with the molecular formula C₈H₁₁N₃OS and a molecular weight of 197.26 g/mol. It features a central thiosemicarbazide core, which is a privileged scaffold in medicinal chemistry due to its ability to chelate metal ions and interact with various biological targets [1]. The compound is characterized by a 3-methoxyphenyl substituent on the N1 position, a modification that influences its lipophilicity, electronic distribution, and, consequently, its biological activity profile compared to other aryl-substituted analogs . As a versatile building block, it serves as a key intermediate for synthesizing more complex heterocyclic systems, including 1,2,4-triazoles and thiadiazoles, which are of significant interest in drug discovery and agrochemical research [2].

Why Generic Aryl Hydrazinecarbothioamides Cannot Replace N-(3-Methoxyphenyl)hydrazinecarbothioamide (CAS 42135-73-9) in Targeted Research


The biological and chemical behavior of hydrazinecarbothioamides is exquisitely sensitive to the nature and position of the aryl substituent. The 3-methoxy group on the phenyl ring of N-(3-Methoxyphenyl)hydrazinecarbothioamide imparts a unique combination of electronic (electron-donating resonance) and steric effects that are not replicated by unsubstituted phenyl, 4-methoxy, or other halogenated analogs. This substitution pattern directly influences the compound's redox potential, metal-chelating ability, and interactions with specific protein binding pockets [1]. For instance, research has shown that even a positional isomer shift from 3-methoxy to 2-methoxy or 4-methoxy can drastically alter antiproliferative potency against specific cancer cell lines, with the 3-methoxy derivative often demonstrating a distinct selectivity profile [2]. Therefore, substituting N-(3-Methoxyphenyl)hydrazinecarbothioamide with a generic 'thiosemicarbazide' or a different aryl analog will likely lead to divergent and non-reproducible experimental outcomes, making it a non-fungible reagent for projects where this specific substitution pattern is a critical design element.

Quantitative Differentiation of N-(3-Methoxyphenyl)hydrazinecarbothioamide (CAS 42135-73-9) Against Key Comparators: An Evidence-Based Guide


Potent Antiproliferative Activity of N-(3-Methoxyphenyl)hydrazinecarbothioamide Derivative Against HER-2 Overexpressed Breast Cancer Cells

A lead-optimized derivative containing the N-(3-methoxyphenyl)hydrazinecarbothioamide core, specifically (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide (Compound 12), exhibited significantly higher potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU) against the HER-2 overexpressed SKBr-3 breast cancer cell line. This demonstrates that the 3-methoxyphenyl scaffold is a productive starting point for developing targeted anticancer agents. The compound inhibited proliferation with an IC₅₀ of 17.44 ± 0.01 µM, which is 2.2-fold more potent than 5-FU's IC₅₀ of 38.58 ± 0.04 µM in the same assay [1].

Anticancer Drug Discovery Breast Cancer HER-2 Overexpression Thiosemicarbazone Derivatives

Broad-Spectrum Antibacterial Activity of N-(3-Methoxyphenyl)hydrazinecarbothioamide Against Drug-Resistant Pathogens

The compound has been shown to possess bactericidal activity against a range of clinically relevant drug-resistant strains. It is active against drug-resistant Staphylococcus aureus, Streptococcus pneumoniae, Bacillus anthracis, and Enterococcus faecalis. Notably, in studies with Francisella tularensis, the compound did not induce resistance, a critical advantage over many existing antibiotics [1]. While comparative quantitative MIC data against other standard antibiotics is not available in the public domain for this exact compound, its activity profile against this specific panel of drug-resistant pathogens is a distinct and well-documented feature [1].

Antimicrobial Resistance Antibacterial Drug Discovery Gram-positive Bacteria Thiosemicarbazide

Distinct Antiproliferative Activity Against Melanoma Cells via N-(3-methoxyphenyl)hydrazinecarbothioamide Derivative

A derivative, N-(3-methoxyphenyl)-2-(pyridine-2-ylmethylene)-hydrazinecarbothioamide, is specifically claimed in a patent as an inhibitor of human melanoma MeW-164 cell proliferation [1]. This indicates that the N-(3-methoxyphenyl)hydrazinecarbothioamide core can be derivatized to create compounds with selective activity against melanoma cells. While the patent does not provide a direct head-to-head IC₅₀ comparison with a standard drug for this specific derivative, the claimed invention focuses on the inhibitory effect on melanoma cell proliferation, a specific indication not common to all hydrazinecarbothioamides. This points to a unique structure-activity relationship (SAR) conferred by the 3-methoxyphenyl substitution.

Melanoma Anticancer Drug Discovery Thioamide Derivatives Cell Proliferation Inhibition

Class-Level Differentiation: Anticancer Potential of Hydrazinecarbothioamides Validated by Molecular Docking

A 2025 study in the Journal of Molecular Structure on structurally related hydrazinecarbothioamide derivatives (IPC and MPC) demonstrates that this compound class has significant anticancer potential. In vitro testing on MCF-7 (breast), HCT-116 (colorectal), and HeLa (cervical) cancer cell lines showed differential activity, with IPC being more effective against HCT-116 cells and MPC showing greater activity against MCF-7 cells [1]. Crucially, molecular docking simulations against cancer-related protein structures (PDB IDs: 7XH3, 5YVO, 6IWD) supported the anticancer potential of these compounds, confirming their ability to interact with validated therapeutic targets [1]. This study provides a strong, contemporary, class-level validation for the anticancer utility of hydrazinecarbothioamides like N-(3-Methoxyphenyl)hydrazinecarbothioamide.

Anticancer Drug Discovery Molecular Docking Target Validation Hydrazinecarbothioamide Derivatives

Prioritized Research and Industrial Application Scenarios for N-(3-Methoxyphenyl)hydrazinecarbothioamide (CAS 42135-73-9)


Lead Optimization for HER-2 Overexpressed Breast Cancer Therapeutics

As demonstrated in Section 3, a derivative of N-(3-methoxyphenyl)hydrazinecarbothioamide exhibited 2.2-fold higher potency than 5-fluorouracil against the SKBr-3 breast cancer cell line [1]. This application scenario involves using N-(3-Methoxyphenyl)hydrazinecarbothioamide as a privileged scaffold for synthesizing a focused library of derivatives to further improve potency, selectivity, and pharmacokinetic properties against HER-2 overexpressed breast cancer. The quantitative differentiation over the standard drug provides a strong, evidence-based starting point for medicinal chemistry campaigns.

Exploratory Research on Novel Antibacterial Agents Against Multidrug-Resistant Pathogens

N-(3-Methoxyphenyl)hydrazinecarbothioamide has a documented, broad-spectrum antibacterial profile against drug-resistant strains, including S. aureus, S. pneumoniae, B. anthracis, and E. faecalis, with a noted low propensity to induce resistance in F. tularensis [2]. This makes it an ideal starting material for hit-to-lead programs focused on developing new antibiotics to combat antimicrobial resistance. Its unique activity spectrum, validated against a panel of clinically and biodefense-relevant pathogens, differentiates it from other, less well-characterized thiosemicarbazide building blocks.

Design and Synthesis of Targeted Anti-Melanoma Agents

The patent claiming a specific N-(3-methoxyphenyl)hydrazinecarbothioamide derivative as an inhibitor of melanoma cell proliferation [3] provides a clear rationale for its use in designing new anti-melanoma drugs. Researchers can leverage this scaffold to generate new analogs and explore the structure-activity relationship (SAR) around the hydrazinecarbothioamide core to optimize activity against MeW-164 and other melanoma cell lines. The existing patent literature provides a strong, albeit non-quantitative, signal of differentiation for this specific application.

Synthesis of Diverse Heterocyclic Libraries for Drug Discovery

The hydrazinecarbothioamide group is a versatile synthetic handle for constructing various heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are core scaffolds in many drugs and agrochemicals [4]. N-(3-Methoxyphenyl)hydrazinecarbothioamide, with its pre-installed 3-methoxyphenyl substituent, offers a direct route to functionalized heterocycles, saving synthetic steps and providing unique structural diversity. This application scenario is distinct from a generic thiosemicarbazide because the specific substitution pattern is retained in the final heterocyclic product, influencing its biological and physical properties.

Quote Request

Request a Quote for n-(3-Methoxyphenyl)hydrazinecarbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.